Rimonabant - 168273-06-1

Rimonabant

Catalog Number: EVT-253786
CAS Number: 168273-06-1
Molecular Formula: C22H21Cl3N4O
Molecular Weight: 463.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rimonabant is a carbohydrazide obtained by formal condensation of the carboxy group of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. It is a potent and selective cannabinoid receptor 1 (CB1R) antagonist. Besides its antagonistic properties, numerous studies have shown that, at micromolar concentrations rimonabant behaves as an inverse agonist at CB1 receptors. The drug was the first selective CB1 antagonist/inverse agonist introduced into clinical practice to treat obesity and metabolic-related disorders. It was later withdrawn from market due to CNS-related adverse effects including depression and suicidal ideation. It has a role as an anti-obesity agent, a CB1 receptor antagonist and an appetite depressant. It is a member of pyrazoles, a dichlorobenzene, a carbohydrazide, an amidopiperidine and a member of monochlorobenzenes.
Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world. Rimonabant is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.
A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. It inhibits the proliferation and maturation of ADIPOCYTES, improves lipid and glucose metabolism, and regulates food intake and energy balance. It is used in the management of OBESITY.
Future Directions
  • Exploring Combination Therapies: Investigating the potential of Rimonabant in combination with other therapeutic agents, such as GLP-1 agonists for diabetes or nicotine replacement therapy for smoking cessation, could lead to more effective treatment strategies. []

Anandamide

  • Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter []. It can induce hyperphagia (overeating) when injected into the ventral medial hypothalamus of rats [].
  • Relevance: Anandamide acts as an agonist at the cannabinoid CB1 receptor, the same receptor that rimonabant antagonizes []. Rimonabant's ability to block the effects of anandamide contributes to its appetite-suppressing effects.

Link:

2-Arachidonoylglycerol (2-AG)

  • Compound Description: 2-Arachidonoylglycerol is another endogenous cannabinoid neurotransmitter []. It is considered an early-stage mediator in the onset of sepsis [].
  • Relevance: Like anandamide, 2-AG acts as an agonist at the CB1 receptor []. Rimonabant's antagonism of this receptor can counteract the effects of 2-AG, potentially offering protection against sepsis-related complications.

Link:

CP 55940

  • Compound Description: CP 55940 is a potent synthetic cannabinoid agonist []. It can fully attenuate the discriminative stimulus effects of rimonabant in rhesus monkeys chronically treated with Δ9-Tetrahydrocannabinol [].
  • Relevance: CP 55940 directly activates the CB1 receptor, opposing the antagonistic actions of rimonabant []. This highlights the specificity of rimonabant's actions at the CB1 receptor and its role in mediating the effects of cannabinoids.

Link:

WIN 55212-2

  • Compound Description: WIN 55212-2 is a synthetic cannabinoid agonist []. It can partially attenuate the discriminative stimulus effects of rimonabant in rhesus monkeys chronically treated with Δ9-Tetrahydrocannabinol [].
  • Relevance: Like CP 55940, WIN 55212-2 acts as an agonist at the CB1 receptor, demonstrating the opposing effects of cannabinoid agonists and antagonists like rimonabant [].

Link:

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-Tetrahydrocannabinol is the primary psychoactive compound found in cannabis []. It can fully attenuate the discriminative stimulus effects of rimonabant in rhesus monkeys chronically treated with Δ9-THC [].
  • Relevance: Δ9-THC acts as an agonist at the CB1 receptor, directly opposing the actions of rimonabant []. This interaction highlights rimonabant's potential as a treatment for marijuana dependence by blocking the rewarding effects of Δ9-THC.

Link:

Exenatide (Exendin-4)

  • Compound Description: Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist []. It improves glucose-stimulated insulin secretion in the pancreas and reduces appetite [].
  • Relevance: Exenatide was found to have an additive effect with rimonabant on food intake and body weight reduction in obese mice []. This suggests potential for combined therapy targeting both CB1 and GLP-1 receptors for obesity treatment.

Link:

Classification

Rimonabant is classified as a cannabinoid receptor antagonist. Specifically, it targets the cannabinoid receptor type 1 (CB1), which is predominantly found in the brain and is involved in various physiological processes, including appetite regulation and energy balance. The compound's systematic name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, with the molecular formula C22H21Cl2N2O2C_{22}H_{21}Cl_2N_2O_2 .

Synthesis Analysis

The synthesis of Rimonabant has been approached through various methods. A notable process involves the condensation of 4-chlorobenzaldehyde with nitroethane under basic conditions to yield an intermediate compound. This intermediate undergoes further reactions with D-glucose and 2,4-dichloro-phenylhydrazine to form a phenylhydrazone compound. The subsequent cyclization of this compound leads to the formation of a pyrazole derivative, which is then oxidized to yield the final product .

Molecular Structure Analysis

Rimonabant's molecular structure features a pyrazole core substituted with two aromatic rings: a 4-chlorophenyl group and a 2,4-dichlorophenyl group. The structure can be visualized as follows:

  • Core: Pyrazole ring
  • Substituents:
    • 4-chlorophenyl group
    • 2,4-dichlorophenyl group
  • Functional Groups: Carboxylic acid group attached to the pyrazole ring

The presence of chlorine atoms enhances the lipophilicity of the molecule, which may influence its interaction with biological targets .

Chemical Reactions Analysis

Rimonabant participates in various chemical reactions primarily during its synthesis. Key reactions include:

  • Condensation Reactions: Between aldehydes and nitro compounds under basic conditions.
  • Cyclization Reactions: Involving hydrazones that lead to pyrazole formation.
  • Oxidation Reactions: Utilizing potassium permanganate or sodium periodate to convert pyrazole derivatives into carboxylic acids.
  • Amidation Reactions: The final step involves converting the carboxylic acid into an amide using N-aminopiperidine .
Mechanism of Action

Rimonabant acts as an antagonist at the cannabinoid receptor type 1, inhibiting its activity. By blocking this receptor, Rimonabant reduces appetite and food intake while promoting weight loss. The mechanism involves:

  • Receptor Binding: Rimonabant binds to the CB1 receptor with high affinity.
  • Signal Inhibition: By preventing endogenous cannabinoids from activating CB1 receptors, it disrupts pathways that promote hunger and fat storage.
  • Physiological Effects: This antagonism leads to decreased appetite and increased energy expenditure .
Physical and Chemical Properties Analysis

Rimonabant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 410.32 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically around 170–175 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .
Applications

Rimonabant was primarily developed for obesity management but has also been investigated for other applications:

  • Obesity Treatment: Initially marketed as an anti-obesity drug due to its appetite-suppressing effects.
  • Metabolic Disorders: Explored for potential benefits in metabolic syndrome management.
  • Research Tool: Used in studies investigating the endocannabinoid system's role in appetite regulation and addiction behaviors .

Despite its initial promise, Rimonabant was withdrawn from the market due to adverse psychiatric effects reported in some patients, highlighting the importance of careful monitoring in pharmacological therapies targeting the endocannabinoid system.

Pharmacological Mechanisms of Rimonabant in Endocannabinoid System Modulation

CB1 Receptor Inverse Agonism: Structural and Functional Dynamics

Rimonabant (SR141716A) functions as a selective inverse agonist at the cannabinoid CB1 receptor (CB1R), exhibiting high affinity (Ki = 1.8-13.8 nM) and ~1,000-fold selectivity over CB2 receptors (Ki > 10,000 nM) [1] [5] [10]. Its binding occurs within an orthosteric pocket formed by transmembrane helices 3-4-5-6, stabilized by hydrophobic interactions with residues Val196/Trp279/Trp356 and a critical hydrogen bond with Lys192 [2]. This binding induces a conformational shift that stabilizes CB1R in an inactive state, suppressing constitutive G-protein activity [1] [4].

Table 1: Binding Affinity and Selectivity of Rimonabant

Receptor TypeKi Value (nM)Selectivity Ratio (vs. CB2)Key Binding Residues
CB1 Receptor1.8 - 13.8~300-1,000xLys192, Val196, Trp279, Leu387
CB2 Receptor>10,000ReferencePhe183, Leu186 (steric clash)
μ-Opioid Receptor4,300~240x (vs. CB1)Not fully characterized

G-Protein Coupling Mechanisms: Inhibition of Gαi/o Subunit Signaling

Rimonabant disrupts constitutive CB1R-Gαi/o coupling, reducing basal GTPγS binding in neuronal membranes by 40-60% [1] [4]. This inverse agonism specifically inhibits:

  • Gαi3 and Gαo subtypes (IC₅₀ = 0.1-1 μM), attenuating adenylyl cyclase suppression [4]
  • MAP kinase activation stimulated by insulin or IGF-1, independent of canonical cAMP pathways [1]
  • Voltage-gated Ca²⁺ channel inhibition and GIRK channel activation, modulating neurotransmitter release [7]

Conformational Changes in Heterotrimeric G-Protein Complexes

The rimonabant-CB1R complex exhibits reduced flexibility in the intracellular G-protein coupling domain. Molecular dynamics simulations reveal:

  • Stabilization of the TM3-TM6 ionic lock (Arg214-Asp338 salt bridge), preventing Gα engagement
  • Compression of the Gα binding cleft by 4.2 Å versus agonist-bound states
  • Displacement of the Gβγ dimer by 15°, disrupting membrane tethering [2]

Peripheral vs. Central Neuromodulatory Pathways

Hypothalamic Regulation of Appetite and Energy Homeostasis

Central CB1R blockade modulates hypothalamic orexigenic circuits:

  • Arcuate nucleus: Suppresses neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons via GABAergic disinhibition [1] [9]
  • Paraventricular nucleus: Enhances proopiomelanocortin (POMC) α-MSH release, activating melanocortin-4 receptors (MC4R) [1]
  • Ventromedial hypothalamus: Amplifies sympathetic outflow to adipose tissue, increasing lipolysis and thermogenesis [1] [6]

Mesocorticolimbic Dopaminergic Interactions in Reward Processing

Rimonabant attenuates dopamine-dependent reward signaling:

  • Reduces ventral tegmental area (VTA) dopamine neuron firing by 52% via CB1R on GABAergic terminals [7]
  • Suppresses nucleus accumbens (NAc) dopamine release evoked by palatable foods (measured by microdialysis)
  • Disrupts glutamatergic input to prefrontal cortex neurons, modifying incentive salience attribution [5]

Non-Canonical Signaling Pathways

μ-Opioid Receptor Cross-Antagonism

Rimonabant acts as a direct μ-opioid receptor (MOR) antagonist (Ki = 4,300 nM), independently of CB1R:

  • Inhibits [³H]DAMGO binding in brain membranes by 35% at 10 μM
  • Blocks MOR-mediated G-protein activation (IC₅₀ = 6.2 μM) in CB1-knockout mice [4] [10]
  • Disrupts cannabinoid-opioid cross-talk in reward pathways, reducing β-endorphin potentiation of CB1 signaling [7]

Impact on Adipokine Secretion and Insulin Sensitivity

Peripheral CB1R inverse agonism normalizes dysregulated adipokine profiles:

  • Adiponectin: Increases mRNA expression 2.1-fold in white adipose tissue (WAT) via SREBP-1c suppression [6]
  • TNF-α, visfatin, RBP4: Downregulates expression by 40-60% in ob/ob mice WAT [6]
  • Leptin sensitivity: Restores hypothalamic JAK2-STAT3 phosphorylation in diet-induced obesity

Table 2: Rimonabant-Induced Changes in Adipokine Expression

AdipokineDirection of ChangeMagnitude (vs. Control)Functional Consequence
AdiponectinUpregulated+110% mRNAEnhanced AMPK/PI3K signaling, glucose uptake
TNF-αDownregulated-60% proteinReduced adipose inflammation
RBP4Downregulated-45% serum levelsImproved hepatic insulin sensitivity
VisfatinDownregulated-40% mRNAAttenuated insulin-mimetic effects

Mechanistically, rimonabant enhances insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation in adipocytes by 75% and reduces JNK-mediated IRS-1 serine phosphorylation by 50%, restoring insulin signal transduction [3] [6]. In hepatocytes, it activates AMPK-α (2.3-fold increase), suppressing gluconeogenic enzymes PEPCK and G6Pase [1].

Properties

CAS Number

168273-06-1

Product Name

Rimonabant

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Solubility

2.00e-03 g/L

Synonyms

acomplia
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride
rimonabant
Rimonabant Hydrochloride
SR 141716
SR 141716A
SR-141716A
SR141716
SR141716A
Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.